5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-15-17-13(18)7-10(2)16-14(12)17/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCBCEMHRZUQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and p-tolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Synthesis Overview
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| DMF, K₂CO₃, 60 °C, 3 h | 75 | Optimized conditions for N-propargylation |
| THF, NaH, 0 °C, rt | NR | No reaction observed |
The above table summarizes key synthesis conditions reported in recent literature. The optimization of reaction conditions is crucial for enhancing the yield of the desired compound while minimizing by-products .
Anticancer Potential
One of the most promising applications of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is its anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC₅₀ value of 4.93 μM.
- MDA-MB231 (triple-negative breast cancer) : Showed significant inhibition with an IC₅₀ value of 27.66 μM.
These findings indicate that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold can serve as effective lead compounds for developing new anticancer therapies .
Enzymatic Inhibition
In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. The compound's ability to inhibit specific enzymes could lead to therapeutic applications in various diseases where enzyme dysregulation is a factor.
Study on Antitumor Activity
A recent study evaluated a library of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study utilized MTT assays across multiple cancer cell lines:
- Cell Lines Tested : MCF7, MDA-MB231, SKOV3 (ovarian cancer), and A549 (lung cancer).
- Results : The compound demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.
This selective action highlights the potential for developing targeted cancer therapies based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical processes, such as DNA replication or protein synthesis, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Substitution at Position 3: Aryl Group Variations
Key Insight : The p-tolyl group balances lipophilicity and steric effects, contrasting with electron-deficient 4-fluorophenyl derivatives optimized for target engagement in kinase inhibition .
Substitution at Position 5: Methyl vs. Functionalized Groups
Key Insight : Methyl at position 5 optimizes synthetic feasibility and stability, while bulkier or electronegative groups may hinder reactivity or require specialized conditions.
Substitution at Position 7: Hydroxyl vs. Other Functional Groups
Key Insight : The hydroxyl group in the target compound is critical for protic solvent-driven synthesis and hydrogen-bonding interactions, whereas morpholine or amine substituents may enhance pharmacokinetics in drug design .
Additional Substituents and Their Effects
Key Insight : Trifluoromethyl groups enhance bioactivity in hydrophobic environments, while sulfonyl groups trade permeability for solubility .
Biological Activity
5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound features a fused ring system that combines both pyrazole and pyrimidine components. The presence of the p-tolyl group contributes unique electronic and steric properties that enhance its biological activity.
Key Properties:
- Molecular Formula: C13H12N4O
- Molecular Weight: 240.26 g/mol
- CAS Number: 900889-28-3
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between pyrazole and pyrimidine precursors. One common method includes the reaction of 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde with guanidine in an ethanol medium under reflux conditions, leading to the formation of the desired compound.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit certain cancer cell lines by targeting specific molecular pathways.
| Study | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | < 10 | Trk Inhibition | |
| Various Tumors | 15 - 30 | Enzyme Inhibition |
The mechanism often involves inhibition of tropomyosin receptor kinases (Trks), which are critical in tumor growth and survival. Compounds demonstrated IC50 values lower than 10 nM against Trk receptors, indicating potent activity.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro assays have shown that it can reduce inflammation markers in cell cultures, making it a candidate for further development in treating inflammatory diseases.
Antiviral Properties
Emerging research suggests that this compound may also possess antiviral properties. Studies have indicated that it can inhibit viral replication processes in vitro, potentially serving as a scaffold for antiviral drug development.
Case Studies and Research Findings
- Inhibition of Dihydroorotate Dehydrogenase (DHODH): A study highlighted how derivatives of pyrazolo[1,5-a]pyrimidine inhibited DHODH activity, a target for immunosuppressive therapies. The findings showed that these compounds could effectively reduce viral replication in assays involving measles virus .
- Antioxidant Activity: Another study evaluated the antioxidant capacity of pyrazolo[1,5-a]pyrimidines and found promising results, suggesting potential applications in preventing oxidative stress-related diseases .
Q & A
Q. What are the standard synthetic routes for preparing 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves cyclization of a trifluoromethyl-containing enone (e.g., 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one) with a 5-methyl-3-amino-1H-pyrazole precursor in acetic acid under reflux (16 hours). Key steps include:
- Dropwise addition of reagents to ensure controlled reaction kinetics.
- Extraction and purification : Post-reaction extraction with chloroform, washing with water, drying over MgSO₄, and recrystallization from hexane (yield: ~79%) .
- Critical parameters: Solvent choice (acetic acid for protonation and cyclization), stoichiometric ratios, and reflux duration to avoid side reactions.
Q. How is X-ray crystallography utilized to confirm the molecular structure and planarity of pyrazolo[1,5-a]pyrimidine derivatives?
X-ray diffraction reveals:
- Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar, with deviations ≤0.014 Å.
- Dihedral angles : The p-tolyl substituent forms a 14.1° angle with the core, influencing π-π stacking and intermolecular interactions .
- Packing forces : Van der Waals interactions dominate crystal stabilization, with no hydrogen bonds observed .
Q. What biological activities are commonly associated with pyrazolo[1,5-a]pyrimidine derivatives, and how are these evaluated?
- Anticancer potential : Derivatives with dimethylaminoethyl or trifluoromethyl groups show activity via kinase inhibition (e.g., KDR) or cAMP phosphodiesterase modulation .
- Enzyme inhibition : Assays include competitive binding studies (IC₅₀ determination) and cellular viability tests (e.g., MTT assays) .
- Anti-inflammatory effects : Evaluated via PGHS-2 inhibition, with structural analogs like Zaleplon in clinical use .
Advanced Research Questions
Q. What strategies are employed to overcome regioselectivity challenges during the functionalization of position 7 in pyrazolo[1,5-a]pyrimidin-7-ol derivatives?
- Propargylation : Use of propargyl bromide with K₂CO₃ in acetonitrile/DMF (60°C, 3 hours) selectively targets position 7, enabling click chemistry for glycosylation or triazole bridging .
- Coupling reactions : Primary amines react at position 7 under bis(pentafluorophenyl) carbonate activation, avoiding competing sites .
- Computational modeling : Predicts electronic and steric effects to guide substituent placement .
Q. How do substituents like trifluoromethyl or dimethylaminoethyl groups influence the biological activity and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine analogs?
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity (logP), improving blood-brain barrier penetration. Observed in hypnotic agents like Zaleplon .
- Dimethylaminoethyl (NMe₂CH₂CH₂) : Introduces basicity, facilitating target engagement with enzymes (e.g., phosphodiesterases) and improving solubility in physiological buffers .
- Structure-activity relationship (SAR) : Substituents at positions 2, 3, and 7 modulate affinity for benzodiazepine receptors or antitrypanosomal activity .
Q. What advanced analytical techniques are used to resolve contradictory data in the reactivity or bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?
- NOESY NMR : Confirms spatial proximity of substituents (e.g., H-3 and CH₂ protons in benzyl derivatives) to validate regiochemistry .
- High-resolution mass spectrometry (HRMS) : Distinguishes between isomeric byproducts (e.g., m/z 254.1042 for C₁₃H₁₁N₅O) .
- Comparative crystallography : Identifies packing anomalies (e.g., van der Waals vs. hydrogen-bonded polymorphs) that alter solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
